C-3 Amide vs. Carboxylic Acid: Differential Bias in CRTH2 Modulation
The closest structurally characterized reference is 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid (compound 1 in [1]), which acts as a biased CRTH2 modulator: it increases the Bmax of [³H]PGD₂ binding to CRTH2 by approximately 1.6‑fold without altering total receptor number, enhances the affinity of PGD₂ (Kd shift from ~13 nM to ~8 nM), and selectively inhibits arrestin translocation (82 % inhibition at 100 µM) while leaving G-protein activation intact [1]. The target compound replaces the ionizable carboxylic acid with a morpholine-4-carbonyl amide group. Based on class-level SAR for CRTH2 ligands, conversion of the acidic head to a neutral amide typically abolishes the allosteric enhancement of PGD₂ binding but can introduce inverse agonism or neutral antagonism [2]. No directly measured CRTH2 data exist for the target molecule, but the structural transition predicts a fundamentally different signalling profile: the carboxylic acid acts as a PAM-like biased ligand, whereas the morpholinyl ketone is expected to behave as a silent antagonist or inverse agonist. This distinction is critical for programmes targeting G-protein‑independent CRTH2 pathways in eosinophilic disease.
| Evidence Dimension | CRTH2 functional bias |
|---|---|
| Target Compound Data | Not yet measured; predicted silent antagonist/inverse agonist based on amide bioisostere replacement |
| Comparator Or Baseline | 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid: Bmax increase 1.6‑fold; Kd shift 13→8 nM; arrestin inhibition 82 % at 100 µM; G-protein activation unchanged [1] |
| Quantified Difference | Complete loss of PAM-like biased agonism; anticipated switch to antagonism or inverse agonism (qualitative inference) |
| Conditions | HEK293 cells stably expressing human CRTH2; [³H]PGD₂ saturation binding; arrestin translocation assay; G-protein activation assay (GTPγS binding). |
Why This Matters
Procurement of the carboxylic acid cannot substitute for the target morpholinyl amide when the pharmacological goal is blockade (rather than biased potentiation) of the CRTH2 receptor, which is relevant for allergic inflammation and eosinophil biology.
- [1] H. Hirasawa, Y. Sugimoto, et al. Identification of Indole Derivatives Exclusively Interfering with a G Protein-Independent Signaling Pathway of the Prostaglandin D2 Receptor CRTH2. Molecular Pharmacology, 2005, 68(2), 393–402. View Source
- [2] J. G. Cannon. Chapter 19: Analog Design. In Burger's Medicinal Chemistry and Drug Discovery, 6th ed., Wiley, 2003. (Classical bioisostere principles for carboxylic acid → amide replacement). View Source
